molecular formula C21H16O5 B2585822 (4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid CAS No. 853892-52-1

(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid

Cat. No. B2585822
CAS RN: 853892-52-1
M. Wt: 348.354
InChI Key: WJQHNEWGCZKROX-UHFFFAOYSA-N
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Description

“(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid” is a chemical compound with a molecular weight of 362.38 . Its IUPAC name is the same as the given name .


Synthesis Analysis

The synthesis of a similar compound, 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, has been described in a study . The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H18O5/c1-11-4-6-14 (7-5-11)16-10-26-21-19 (16)12 (2)8-17-20 (21)13 (3)15 (9-18 (23)24)22 (25)27-17/h4-8,10H,9H2,1-3H3, (H,23,24) .

Scientific Research Applications

Photodynamic Therapy (PDT) and Psoralen-UVA (PUVA) Therapy

Furocoumarins, including MFCD05673338, are essential components in PDT and PUVA therapy. These treatments involve using light to activate photosensitizers, which then generate reactive oxygen species or other cytotoxic agents. In PUVA therapy, furocoumarins are combined with UVA radiation to treat skin diseases such as psoriasis, vitiligo, and cutaneous T-cell lymphoma .

Anticancer Properties

Research suggests that furocoumarins possess anticancer activity. They can inhibit cell proliferation, induce apoptosis, and interfere with DNA replication. MFCD05673338 may be explored as a potential chemotherapeutic agent against specific cancer types .

Anti-inflammatory Effects

Furocoumarins exhibit anti-inflammatory properties. They can modulate immune responses and reduce inflammation. MFCD05673338 might find applications in managing inflammatory conditions .

Antibacterial and Antifungal Activity

Some furocoumarins demonstrate antibacterial and antifungal effects. Researchers have investigated their potential in combating microbial infections. MFCD05673338 could be part of this exploration .

Photocatalysis and Environmental Remediation

Furocoumarins can act as photocatalysts, promoting chemical reactions under light irradiation. Researchers have used similar compounds for environmental remediation, such as degrading organic pollutants in water. MFCD05673338 might contribute to these efforts .

Synthetic Chemistry and Multicomponent Reactions

The synthesis of MFCD05673338 itself involves a multicomponent condensation reaction. Such reactions are valuable in synthetic chemistry for constructing complex molecules efficiently. Researchers continue to explore novel methods for furocoumarin synthesis, including MFCD05673338 .

properties

IUPAC Name

2-(4,9-dimethyl-7-oxo-3-phenylfuro[2,3-f]chromen-8-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O5/c1-11-8-16-19(12(2)14(9-17(22)23)21(24)26-16)20-18(11)15(10-25-20)13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQHNEWGCZKROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid

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